molecular formula C22H14 B566062 Pentacene-d14 CAS No. 63912-16-3

Pentacene-d14

Cat. No.: B566062
CAS No.: 63912-16-3
M. Wt: 292.439
InChI Key: SLIUAWYAILUBJU-WZAAGXFHSA-N
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Description

Pentacene-d14 is a deuterated derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacene-d14 can be synthesized through the deuteration of pentacene. One common method involves the reduction of pentacene-6,13-dione with deuterated reagents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) in an appropriate solvent like deuterated dimethylformamide (DMF) or acetone . This method is preferred due to its high yield and low temperature requirements.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. The thermal evaporation technique is frequently used for depositing thin films of pentacene and its derivatives, including this compound. Solution-processable methods such as spin coating, dip coating, and inkjet printing are also employed for large-scale deposition and low-cost fabrication of devices .

Chemical Reactions Analysis

Types of Reactions

Pentacene-d14 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pentacenequinone.

    Reduction: Reduction of pentacenequinone can regenerate this compound.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and ozone.

    Reduction: Reducing agents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) are used.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.

Major Products

    Oxidation: Pentacenequinone

    Reduction: Regenerated this compound

    Substitution: Halogenated pentacene derivatives

Scientific Research Applications

Pentacene-d14 is widely used in scientific research due to its unique properties:

Mechanism of Action

Pentacene-d14 exerts its effects through its highly conjugated electronic structure, which allows for efficient charge transport. The deuterium atoms provide stability and reduce the reactivity of the molecule, making it suitable for use in various electronic applications. The molecular targets include organic semiconductors and electronic devices, where it enhances performance due to its high mobility and stability .

Comparison with Similar Compounds

Similar Compounds

    Tetracene-d14: A deuterated derivative of tetracene, consisting of four fused benzene rings.

    Hexacene-d14: A deuterated derivative of hexacene, consisting of six fused benzene rings.

    Anthracene-d14: A deuterated derivative of anthracene, consisting of three fused benzene rings.

Uniqueness

Pentacene-d14 is unique due to its five linearly-fused benzene rings, which provide a higher degree of conjugation compared to tetracene-d14 and anthracene-d14. This results in better charge transport properties and higher stability, making it more suitable for advanced electronic applications .

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIUAWYAILUBJU-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.0 gram of 7,14-dihydropentacene-5,12-dione and pentacene-5,7(12H,14H)-dione, and 10 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 1.03 grams of sodium borohydride and stirring was continued at room temperature overnight. To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol and stirring was continued for 1.5 hours at room temperature. To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid. The mixture was stirred for one hour at room temperature and heated to 60° C. for one hour. To the mixture was added 50 mL of water, and the resulting solid was isolated by filtration and washed with water. The solid was washed with tetrahydrofuran until a pale filtrate resulted. The solid was washed with heptane and dried to give pentacene.
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1.0 gram of pentacene-5,7,12,14-tetrone in 100 mL of cyclohexanol was added 7.3 grams of aluminum tri(sec-butoxide). The reaction mixture was heated to 145° C. for 66 hours. The reaction mixture was cooled to room temperature and placed in a centrifuge. A dark solid was separated and washed 3 times with cyclohexanol followed by centrifugation. The residue was washed with acetone, isolated on a filter flask, and air dried to give pentacene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
7.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In summary, a new stable and soluble pentacene precursor 2 was synthesized in 40% yield from the cycloaddition of a furan derivative 3 and a benzonorbornadiene 4. Compound 2 releases a unit of CO upon heating at 128° C. or by irradiation with UV light (366 nm) to produce pentacene in nearly quantitative yield. Thin films of pentacene were prepared by spin-coating followed by thermal annealing, and found to display typical FET characteristics.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%
Customer
Q & A

Q1: What is special about Pentacene-d14 that makes it suitable for DNP?

A: this compound, the perdeuterated form of pentacene, is often used in DNP experiments due to its ability to form long-lived photo-excited triplet states. [, , ] These triplet states, generated upon light absorption, possess a high degree of electron spin polarization, which can be transferred to surrounding nuclear spins (like protons) using microwave irradiation. This process forms the basis of DNP techniques like the Integrated Solid Effect (ISE). [, ]

Q2: How does deuteration of Pentacene affect its properties relevant to DNP?

A2: Deuteration, the replacement of hydrogen atoms (1H) with deuterium (2H), in this compound serves two primary purposes:

  • Reduced Hyperfine Interactions: Deuterium nuclei have a smaller magnetic moment compared to hydrogen nuclei. This leads to reduced hyperfine interactions between the electron spins of the photo-excited triplet state and the surrounding nuclear spins, resulting in longer decay times for electron spin polarization. [, ] Longer decay times allow for more efficient polarization transfer in DNP experiments.
  • Simplified Spectra: Deuteration simplifies the observed spectra. This is because deuterium nuclei have different spin properties compared to hydrogen, resulting in simpler splitting patterns in magnetic resonance techniques like EPR. [, ] This simplification allows for clearer interpretation of the spectral data and easier analysis of the DNP process.

Q3: Can you provide an example of a system where this compound is used for DNP?

A: One well-studied system utilizes single crystals of naphthalene doped with this compound. [, ] Upon photoexcitation, the this compound molecules transition to a triplet state. The electron spin polarization of this triplet state is then transferred to the surrounding proton spins in the naphthalene host crystal via microwave irradiation using techniques like ISE, Stretched Solid Effect (SSE), or Adiabatic Solid Effect (ASE). []

Q4: Are there specific analytical techniques used to study this compound and its DNP mechanisms?

A4: Researchers employ various techniques to investigate this compound and its role in DNP:

  • Electron Paramagnetic Resonance (EPR): This technique is crucial for studying the electron spin properties of the photo-excited triplet states in this compound. [, ] Zero-field EPR, in particular, has provided valuable information about the triplet state's zero-field splitting parameters. []
  • Optically Detected Magnetic Resonance (ODMR): This technique combines optical excitation with magnetic resonance detection, allowing researchers to study the triplet state dynamics and its interaction with nuclear spins. [, ] This technique has been particularly useful in studying single molecules of this compound doped in crystals. [, ]
  • Fluorescence Autocorrelation Spectroscopy: This technique provides insights into the excited state dynamics of this compound, including the intersystem crossing rates between singlet and triplet states. [] By studying how these rates change with isotopic composition, researchers can understand the factors influencing triplet state formation and its efficiency in DNP.

Q5: What is the significance of studying single molecules of this compound?

A: Examining single molecules of this compound embedded in host crystals offers a unique perspective on DNP processes. [] This approach eliminates ensemble averaging, revealing detailed information about the interaction of the this compound triplet state with its local environment and its influence on DNP efficiency. For instance, researchers have observed the hyperfine splitting of magnetic resonance lines due to the interaction of the triplet electron spin with a single 13C nucleus in a this compound molecule. [] This level of detail is inaccessible in bulk measurements and highlights the power of single-molecule techniques in understanding DNP mechanisms at the molecular level.

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